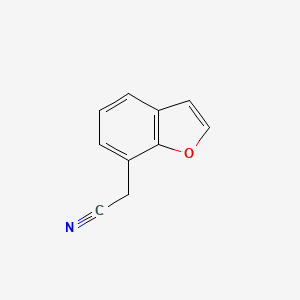

2-(1-Benzofuran-7-yl)acetonitrile

Vue d'ensemble

Description

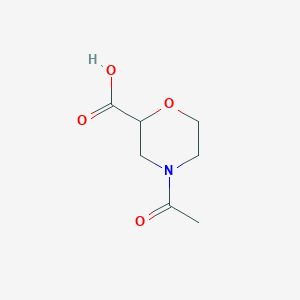

“2-(1-Benzofuran-7-yl)acetonitrile” is a chemical compound that belongs to the family of benzofuran compounds . It has a molecular weight of 157.17 .

Synthesis Analysis

Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the hydroalkoxylation reaction of ortho -alkynylphenols to afford benzo [b]furans .Molecular Structure Analysis

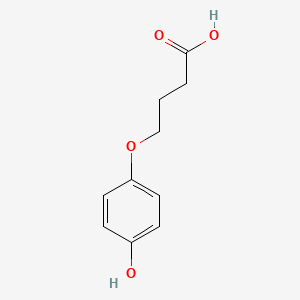

The Inchi Code for “this compound” is 1S/C10H7NO/c11-6-5-9-7-8-3-1-2-4-10 (8)12-9/h1-4,7H,5H2 .Chemical Reactions Analysis

Benzofuran compounds can undergo various reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 157.17 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Catalyzed Synthesis of Benzofurans : A study by Fernández-Canelas et al. (2019) describes the gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. This process showcases a novel synthetic route involving a selective [1,2]-iodine shift and ring-closure, underlining the versatility of benzofuran scaffolds in organic synthesis (Fernández-Canelas, Rubio, & González, 2019).

Benzofuran Derivatives via Friedel-Crafts Reactions : Chen et al. (2008) explored the bismuth (III) triflate-catalyzed Friedel-Crafts reactions between benzofuran and aldehydes, yielding bis(benzofuranyl)methanes and 2-benzofuran-1-nitroalkanes. This method demonstrates the functional diversity achievable with benzofuran cores and highlights the role of acetonitrile as a solvent in promoting these reactions (Chen, Wang, Chen, & Su, 2008).

Biochemical Applications and Material Science

α-Amylase Inhibition and Antioxidant Activity : Ali et al. (2020) synthesized benzofuran-2-yl(phenyl)methanone derivatives and evaluated their α-amylase inhibitory and antioxidant activities. This study illustrates the potential of benzofuran derivatives in developing new therapeutic agents for diseases related to oxidative stress and metabolic disorders (Ali et al., 2020).

Photophysical Properties for Dye-Sensitized Solar Cells : Sadeghzadeh et al. (2021) reported the one-pot synthesis of 3H-[1]benzofuro[2,3-b]imidazo[4,5-f]quinolines as organic photosensitizers for dye-sensitized solar cells. Highlighting the high fluorescence quantum yields and interesting photophysical properties, this research suggests the utility of benzofuran derivatives in enhancing the efficiency of solar energy conversion devices (Sadeghzadeh, Pordel, & Davoodnia, 2021).

Chemosensor for Cyanide Anion Detection : Liu et al. (2011) developed a dicyanovinyl-substituted benzofurazan derivative as a ratiometric chemosensor for cyanide anion detection in aqueous acetonitrile solution. This study showcases the application of benzofuran derivatives in environmental monitoring and safety assessments (Liu, Wang, Yang, & He, 2011).

Safety and Hazards

Orientations Futures

Research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, they have potential applications in many aspects and have attracted the attention of chemical and pharmaceutical researchers worldwide .

Mécanisme D'action

Target of Action

The primary targets of 2-(1-Benzofuran-7-yl)acetonitrile are Estrogen receptor beta , Nuclear receptor coactivator 1 , and Estrogen receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in cellular growth and differentiation.

Mode of Action

It is known to interact with its targets, potentially influencing their activity and resulting in changes at the cellular level .

Biochemical Pathways

Benzofuran compounds, to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

The compound’s molecular weight is 15717 , which could influence its bioavailability.

Result of Action

Benzofuran compounds have been shown to exhibit various biological activities, suggesting that they may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by storage temperature . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other compounds or variations in pH.

Propriétés

IUPAC Name |

2-(1-benzofuran-7-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHVJVMHDWVUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CC#N)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[(1,1-dimethyl-2-propynyl)oxy]methylsilane](/img/structure/B3194395.png)

![5-bromo-1H-thieno[3,2-c]pyrazole](/img/structure/B3194475.png)